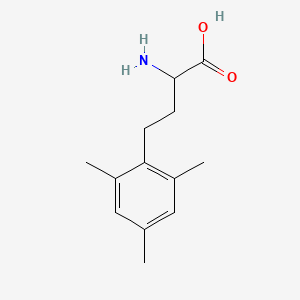
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a butyric acid backbone, and a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,4,6-trimethylbenzaldehyde and an appropriate amino acid precursor. The synthetic route may involve steps such as condensation, reduction, and protection-deprotection sequences to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic hydrogenation, and advanced purification methods like crystallization and chromatography are often employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid
- 2-Amino-4-(2,4,6-trimethyl-phenyl)-pentanoic acid
- 2-Amino-4-(2,4,6-trimethyl-phenyl)-hexanoic acid
Uniqueness
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of the trimethyl-substituted phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-amino-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(14)13(15)16/h6-7,12H,4-5,14H2,1-3H3,(H,15,16) |
InChI Key |
UHZYSCIIIYEXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















